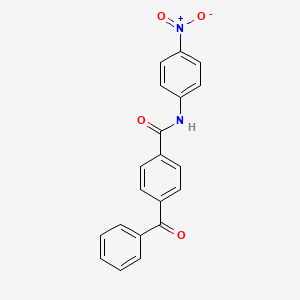

4-benzoyl-N-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-4-2-1-3-5-14)15-6-8-16(9-7-15)20(24)21-17-10-12-18(13-11-17)22(25)26/h1-13H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWVOFILDADPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Structural difference: Replaces the benzoyl group with a bromine atom at the 4-position. Impact: Bromine increases molecular weight (367.2 g/mol) and alters intermolecular interactions (e.g., Br···O halogen bonding). The dihedral angle between the aromatic rings is 82.32°, leading to a non-planar conformation compared to the more planar 4-benzoyl derivative . Synthesis: Prepared from 4-bromobenzoyl chloride and 2-nitroaniline (71% yield) .

N-(4-Methoxyphenyl)-4-(tert-butyl)benzamide () :

- Structural difference : Contains a tert-butyl group instead of benzoyl and a methoxy group on the aniline ring.

- Impact : The tert-butyl group enhances hydrophobicity, while the methoxy group reduces electron-withdrawing effects, lowering thermal stability (melting point ~120–130°C) compared to nitro-substituted derivatives .

2-Nitro-N-(4-nitrophenyl)benzamide () :

- Structural difference : Features a nitro group at the 2-position of the benzamide ring.

- Impact : The 2-nitro substituent induces intramolecular C–H···O hydrogen bonding, forming a six-membered ring and resulting in a twisted conformation (dihedral angle: 82.32°). This contrasts with the 4-benzoyl derivative, which lacks such intramolecular stabilization .

Bioactive Derivatives

N-(4-Nitrophenyl)sulfamoylbenzamide derivatives () :

- Structural difference : Incorporates a sulfamoyl linker (-SO2NH-) instead of a benzoyl group.

- Impact : These derivatives exhibit antidiabetic activity (IC50 = 1.52–10.13 µM against α-amylase/α-glucosidase), attributed to the sulfamoyl group’s hydrogen-bonding capacity with enzyme active sites. The benzoyl group in 4-benzoyl-N-(4-nitrophenyl)benzamide may lack comparable bioactivity due to steric hindrance .

Physicochemical Properties

Table 1: Comparison of Key Properties

Crystallographic and Spectroscopic Comparisons

Crystal Packing :

Spectroscopic Data :

Q & A

Q. What are the common synthetic routes for preparing 4-benzoyl-N-(4-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amidation: React 4-nitroaniline with benzoyl chloride derivatives under catalytic conditions (e.g., tert-butoxide-mediated amidation) .

Substitution: Introduce the benzoyl group via nucleophilic aromatic substitution, requiring precise pH and temperature control (e.g., 60–80°C in DMF) .

Purification: Use column chromatography or recrystallization to isolate the product.

Key Factors Affecting Yield:

- Catalyst: Tert-butoxide ions enhance reaction efficiency by deprotonating intermediates .

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .

- Monitoring: Thin-layer chromatography (TLC) ensures reaction progression and purity assessment .

Table 1: Representative Yields for Analogous Nitrobenzamide Synthesis

| Substituent | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|

| 4-Tetradecyloxy | 71.07 | 131.7–133.6 | |

| 4-Hydroxy | 73.13 | 163.6–165.2 | |

| 4-Carboxy | 59.67 | 168.7–170.8 |

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- FTIR: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitro NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR:

- ¹H-NMR: Aromatic protons appear as multiplets (δ 7.5–8.3 ppm); amide NH resonates at δ ~10 ppm .

- ¹³C-NMR: Benzoyl carbonyl at ~167 ppm, nitroaryl carbons at ~125–150 ppm .

- X-ray Crystallography: Resolves molecular packing and bond angles. For example, the analog 2-nitro-N-(4-nitrophenyl)benzamide crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 14.56 Å .

- SHELX Refinement: Software like SHELXL refines crystallographic data, addressing challenges like thermal motion and disorder .

Q. What in vitro biological assays are used to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous thiazole-benzamides show MIC values of 8–32 µg/mL .

- Anticancer Activity:

- MTT Assay: Measure IC₅₀ values against cancer cell lines (e.g., A431 skin cancer cells). Similar compounds exhibit IC₅₀ ~10 µM .

- Enzyme Inhibition:

- Kinase Assays: Evaluate inhibition of tyrosine kinases using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

Methodological Answer:

- Disorder Modeling: Use SHELXL to partition disordered atoms into multiple sites with occupancy refinement .

- Thermal Parameters: Apply anisotropic displacement parameters (ADPs) to atoms with high thermal motion .

- Validation Tools: Leverage checkCIF/PLATON to identify geometric outliers (e.g., bond length deviations > 0.02 Å) .

Case Study: The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide required iterative refinement to resolve overlapping electron density peaks, achieving a final R factor of 0.048 .

Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Compare tert-butoxide, DBU, and DMAP. Tert-butoxide increases yield by 15–20% in nitroaromatic amidation .

- Solvent Optimization: DMF outperforms THF and acetonitrile due to better nitro group stabilization .

- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours with comparable yields (e.g., 70% vs. 68%) .

Table 2: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 73 |

| THF | 65 | 58 |

| Acetone | 50 | 42 |

Q. How does the electronic nature of substituents on the benzamide core influence the compound's bioactivity, based on SAR studies?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro and benzoyl groups enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Electron-Donating Groups (EDGs): Methoxy substituents reduce activity due to decreased reactivity with biological targets .

- Steric Effects: Bulky groups (e.g., tetradecyloxy) lower solubility, reducing bioavailability despite high in vitro potency .

Table 3: SAR of Benzamide Derivatives

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-Nitro | 16 | 12 |

| 4-Methoxy | 64 | 25 |

| 4-Benzoyl | 8 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.